molecular formula C9H12N4O3S B5459094 13-DIMETHYL-N-(5-METHYL-12-OXAZOL-3-YL)-1H-PYRAZOLE-4-SULFONAMIDE

13-DIMETHYL-N-(5-METHYL-12-OXAZOL-3-YL)-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5459094
M. Wt: 256.28 g/mol
InChI Key: YYBLIQRCEVBLCN-UHFFFAOYSA-N
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Description

13-DIMETHYL-N-(5-METHYL-12-OXAZOL-3-YL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a pyrazole ring and an oxazole moiety, suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-DIMETHYL-N-(5-METHYL-12-OXAZOL-3-YL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from hydrazine derivatives and β-diketones under acidic or basic conditions.

    Oxazole Ring Synthesis: Utilizing cyclization reactions involving amino alcohols and carboxylic acids.

    Sulfonamide Formation: Reacting the pyrazole and oxazole intermediates with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Nucleophilic substitution reactions might occur at the sulfonamide nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

13-DIMETHYL-N-(5-METHYL-12-OXAZOL-3-YL)-1H-PYRAZOLE-4-SULFONAMIDE could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions.

    Medicine: Investigated for antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.

    Pyrazole Derivatives: Compounds like celecoxib, which is a COX-2 inhibitor.

Uniqueness

13-DIMETHYL-N-(5-METHYL-12-OXAZOL-3-YL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides and pyrazole derivatives.

Properties

IUPAC Name

1,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-6-4-9(11-16-6)12-17(14,15)8-5-13(3)10-7(8)2/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBLIQRCEVBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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